N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZPXSMMEGQGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide typically involves the reaction of 2-methylphenylamine with 3-(tetrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent. The tetrazole moiety is known for mimicking carboxylic acids, which enhances the binding affinity to various biological targets, including enzymes and receptors.
Anti-inflammatory and Anticancer Properties
Research indicates that compounds with tetrazole structures exhibit anti-inflammatory and anticancer activities. The mechanism often involves the inhibition of specific pathways associated with inflammation and tumor growth. For example, tetrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .
Neuroleptic Activity
Studies on related benzamide compounds have demonstrated neuroleptic activity, suggesting that this compound could also possess similar properties. Research has highlighted that modifications in the benzamide structure can lead to enhanced antipsychotic effects, indicating a potential application in treating psychotic disorders .
Chemical Synthesis and Reactions
The synthesis of this compound typically involves several key steps:
Synthesis Route
- Formation of the Benzamide Core : The initial step involves reacting benzoyl chloride with an appropriate amine under basic conditions.
- Tetrazole Formation : The tetrazole ring is synthesized through the reaction of a nitrile with sodium azide under acidic conditions.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
- Reduction : Potential reduction of nitro groups to amines using hydrogen gas and palladium catalysts.
- Substitution Reactions : The methyl and methoxy groups can be substituted with other functional groups, allowing for the exploration of new derivatives with potentially enhanced biological activities .
Industrial Applications
Beyond medicinal uses, this compound serves as a precursor in the synthesis of materials with specific properties.
Material Science
In material science, this compound can be utilized to develop polymers or other materials due to its unique chemical structure, which can impart desirable characteristics such as thermal stability and mechanical strength .
Case Studies
Several studies have documented the efficacy of tetrazole-containing compounds:
Study on Anti-inflammatory Effects
A study published in Bioorganic & Medicinal Chemistry explored various tetrazole derivatives' anti-inflammatory properties, demonstrating significant inhibition of inflammatory mediators in vitro .
Neuroleptic Efficacy Evaluation
Research evaluating the neuroleptic activity of benzamides indicated that modifications similar to those present in this compound could enhance therapeutic effects while reducing side effects associated with traditional antipsychotic medications .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibits cyclooxygenase enzymes |
| Anticancer agents | Potential inhibition of tumor growth pathways | |
| Neuroleptic activity | Enhanced effects compared to traditional drugs | |
| Industrial Applications | Material synthesis | Development of polymers with improved properties |
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a 2-hydroxy-1,1-dimethylethyl group on the amide nitrogen.
- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- The hydroxyl and dimethyl groups introduce polarity, influencing solubility and reactivity in metal-catalyzed C–H functionalization reactions .
| Property | N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Bioisosteric Group | Tetrazole (3-position) | None |
| Amide Substituent | 2-Methylphenyl | 2-Hydroxy-1,1-dimethylethyl |
| Synthetic Route | Amide coupling | Amide coupling or acid activation |
| Applications | Potential medicinal chemistry | Metal-catalyzed reactions |
N-(3-Methylphenyl)-benzamide Derivatives with Heterocyclic Moieties
- Example: 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (Compound 9g) .
- Structure : Incorporates a thiazole-triazole hybrid substituent on the benzamide.
- Key Differences :
| Property | This compound | Compound 9g |
|---|---|---|
| Heterocyclic Group | Tetrazole (small, planar) | Thiazole-triazole (bulky, 3D structure) |
| Molecular Weight | ~309.3 g/mol | 512.64 g/mol |
| Biological Target | Undisclosed (potential receptor binding) | Tyrosinase inhibition |
N-Benzimidazol-1-yl Methyl-benzamide Derivatives
- Example : N-[2-(4-Chloro-phenyl)-benzimidazol-1-yl methyl]-benzamide (Compound 3g) .
- Structure : Contains a benzimidazole ring linked via a methyl group to the amide nitrogen.
- Key Differences: The benzimidazole moiety confers anti-inflammatory and analgesic activity, unlike tetrazole’s role in bioisosterism.
| Property | This compound | Compound 3g |
|---|---|---|
| Nitrogen Substituent | 2-Methylphenyl | Benzimidazol-1-yl methyl |
| Pharmacological Activity | Undisclosed | Anti-inflammatory, analgesic |
| Lipophilicity | Moderate (due to 2-methylphenyl) | High (chlorophenyl group) |
Positional Isomers: N-[(4-Methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide
- Structure : Tetrazole at the 2-position of the benzamide and a (4-methylphenyl)methyl group on nitrogen .
- Key Differences :
- Positional isomerism alters electronic distribution and steric interactions.
- The 2-tetrazole configuration may reduce resonance stabilization compared to the 3-position.
| Property | This compound | 2-Tetrazole Isomer |
|---|---|---|
| Tetrazole Position | 3-position (enhanced resonance) | 2-position (reduced resonance) |
| Amide Substituent | 2-Methylphenyl | (4-Methylphenyl)methyl |
| Synthetic Accessibility | Requires 3-substituted benzoic acid | Requires 2-substituted benzoic acid |
Research Findings and Implications
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in this compound offers superior metabolic stability compared to carboxylic acids, making it favorable in drug design .
Biological Activity
N-(2-methylphenyl)-3-(tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound this compound features a benzamide structure with a tetrazole ring, which is known for enhancing biological activity through improved solubility and binding affinity to various biological targets. The presence of the 2-methylphenyl group contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, facilitating binding to active sites of target proteins. This interaction may lead to the inhibition of various biological pathways, including those involved in inflammation and cancer progression.
Biological Activities
1. Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In studies assessing the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, compounds similar to this compound demonstrated notable efficacy .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 μg/mL |
| N-(4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide | Escherichia coli | 16 μg/mL |
| 5-substituted tetrazoles | Pseudomonas aeruginosa | 32 μg/mL |
2. Anticancer Properties
Studies have shown that certain benzamide derivatives possess anticancer activities. For instance, this compound has been investigated for its effects on human cancer cell lines, revealing potential cytotoxic effects . The mechanism often involves cell cycle arrest and induction of apoptosis.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
- Human Colon Adenocarcinoma (HT29)
- Human Breast Cancer (MCF-7)
The results indicated an IC50 value of approximately 15 μM for HT29 cells, suggesting significant antiproliferative activity.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of tetrazole derivatives. For example, variations in substituents on the benzamide core have been shown to influence antimicrobial and anticancer activities significantly .
Table 2: Summary of Biological Activities
Q & A
Basic Research Question
- 1H/13C NMR : Confirms regiochemistry of the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and amide connectivity (NH resonance at δ ~10 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures, resolving torsional angles between the benzamide and tetrazole moieties. Hydrogen-bonding networks (N–H···O/N interactions) stabilize the lattice .
Example : SHELXL refinement of a related compound revealed a planar benzamide core with a dihedral angle of 12° relative to the tetrazole ring .
What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or angiotensin-converting enzyme (ACE), with IC50 calculations .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
How can researchers resolve contradictory data in biological activity assays for this compound?
Advanced Research Question
Contradictions often arise from:
- Solubility issues : Use DMSO stock solutions ≤1% (v/v) to avoid solvent toxicity .
- Off-target effects : Employ orthogonal assays (e.g., SPR binding studies vs. cell-based assays) to confirm target specificity .
- Batch variability : Standardize synthetic protocols and characterize each batch via HPLC (>98% purity) .
Case study : A related tetrazole-benzamide showed inconsistent ACE inhibition until counterion effects (e.g., sodium vs. potassium buffers) were controlled .
What strategies are employed in SAR studies to enhance the bioactivity of tetrazole-containing benzamides?
Advanced Research Question
Key structural modifications include:
How does crystallographic data refinement using SHELX software improve structural understanding of this compound?
Advanced Research Question
SHELX enables:
- Hydrogen atom localization : Difference Fourier maps resolve NH and CH positions, critical for modeling tautomeric forms of the tetrazole ring .
- Thermal parameter analysis : Anisotropic displacement parameters (ADPs) quantify molecular flexibility (e.g., benzamide vs. tetrazole ring mobility) .
- Twinned data refinement : SHELXL handles pseudo-merohedral twinning, common in tetrazole derivatives, to produce accurate unit cell parameters .
Example : A SHELX-refined structure revealed a rare tetrazole–amide hydrogen bond (2.8 Å), stabilizing a bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
